

Independent Validation of DDO-02005 Free Base: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: DDO-02005 free base

Cat. No.: B11936186

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Kv1.5 potassium channel inhibitor **DDO-02005 free base** with alternative compounds. The information is compiled from publicly available studies to support independent validation and further investigation.

DDO-02005 is a potent inhibitor of the Kv1.5 potassium channel, a promising target for the treatment of atrial fibrillation (AF). This guide summarizes the available preclinical data for DDO-02005 and compares it with other known Kv1.5 inhibitors: Vernakalant, AVE-0118, and MK-0448.

Data Presentation: Comparative Efficacy and Pharmacokinetics

The following tables summarize the in vitro potency, in vivo anti-arrhythmic efficacy, and pharmacokinetic profiles of DDO-02005 and its alternatives based on available preclinical data.

Table 1: In Vitro Kv1.5 Channel Inhibition

Compound	IC50 (μM)	Cell Line	Assay Method	Reference
DDO-02005	0.72	HEK293 cells stably expressing hKv1.5	Whole-cell patch clamp	[1]
Vernakalant	~13	Not specified	Not specified	[2]
AVE-0118	1.1	Not specified	Not specified	[3]
MK-0448	~0.036 (36 nM)	Not specified	Not specified	[4]

Table 2: In Vivo Anti-Arrhythmic Efficacy in Atrial Fibrillation Models

Compound	Animal Model	Dosing	Key Findings	Reference
DDO-02005	CaCl2-ACh induced AF in rats	0.1, 1, 3, 9 mg/kg (IV)	Dose-dependently reduced the duration of AF.	[1]
Vernakalant	Recent-onset AF in animal models	Not specified	Terminated recent-onset AF.	[5]
AVE-0118	Goats with remodeled atria	3 mg/kg	Reduced inducibility of AF.	[3]
MK-0448	Conscious dog heart failure model	0.03 and 0.1 mg/kg (IV bolus)	Terminated sustained atrial fibrillation.	[4][6]

Table 3: Comparative Pharmacokinetic Parameters

Compound	Species	Administration	T _{1/2} (h)	C _{max} (µg/L)	AUC _{0-t} (µg/L·h)	Reference
DDO-02005	Rat	1 mg/kg IV	3.23 ± 1.07	90.23 ± 28.83	178.42 ± 39.33	[7]
DDO-02005	Rat	1.25 mg/kg PO	6.25 ± 2.40	1.27 ± 0.40	4.41 ± 0.69	[7]
DDO-02005	Beagle Dog	1 mg/kg IV	Not Reported	Not Reported	Not Reported	[8]
DDO-02005	Beagle Dog	1.25 mg/kg PO	6.245	1.274	Not Reported	[8]
Vernakalant	Human	IV	~3	Not specified	Not specified	[2]
MK-0448	Human	IV	Not specified	Not specified	Not specified	[4][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kv1.5 Channel Inhibition Assay (Whole-Cell Patch Clamp)

Objective: To determine the inhibitory effect of a compound on the Kv1.5 potassium channel current.

General Protocol:

- Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the gene encoding the human Kv1.5 channel (KCNA5) are cultured under standard conditions.
- Electrophysiological Recording:
 - Whole-cell patch-clamp recordings are performed at room temperature.

- The extracellular solution typically contains (in mM): NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, and HEPES 10, adjusted to pH 7.4.
- The intracellular (pipette) solution typically contains (in mM): KCl 140, MgCl₂ 2, EGTA 10, HEPES 10, and ATP 5, adjusted to pH 7.2.
- Voltage Protocol:
 - Cells are held at a holding potential of -80 mV.
 - Kv1.5 currents are elicited by depolarizing voltage steps to +40 mV for 300 ms.
- Compound Application: The test compound is applied at various concentrations to the extracellular solution.
- Data Analysis: The peak current amplitude in the presence of the compound is compared to the control (vehicle) to determine the percentage of inhibition. The IC₅₀ value is calculated by fitting the concentration-response data to a Hill equation.[\[9\]](#)[\[10\]](#)[\[11\]](#)

In Vivo CaCl₂-Acetylcholine Induced Atrial Fibrillation Model in Rats

Objective: To evaluate the in vivo efficacy of a compound in terminating or preventing chemically-induced atrial fibrillation.

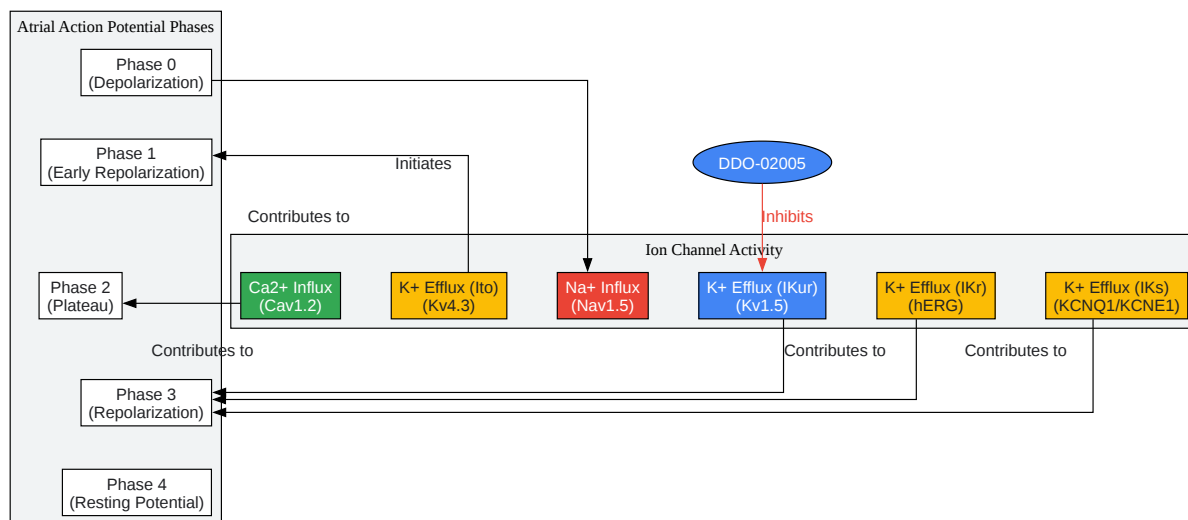
General Protocol:

- Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.
- ECG Monitoring: A lead II electrocardiogram (ECG) is continuously recorded to monitor heart rate and rhythm.
- Induction of Atrial Fibrillation:
 - A mixture of acetylcholine (ACh, e.g., 66 µg/mL) and calcium chloride (CaCl₂, e.g., 10 mg/mL) is infused intravenously.[\[12\]](#)[\[13\]](#)

- The infusion induces atrial fibrillation, characterized by the absence of P waves and an irregular ventricular rhythm on the ECG.
- Drug Administration: The test compound or vehicle is administered intravenously prior to or after the induction of AF.
- Efficacy Endpoint: The primary endpoint is the duration of the AF episode. The ability of the compound to prevent the induction of AF or to convert the arrhythmia to sinus rhythm is assessed.[\[14\]](#)[\[15\]](#)

Mandatory Visualization

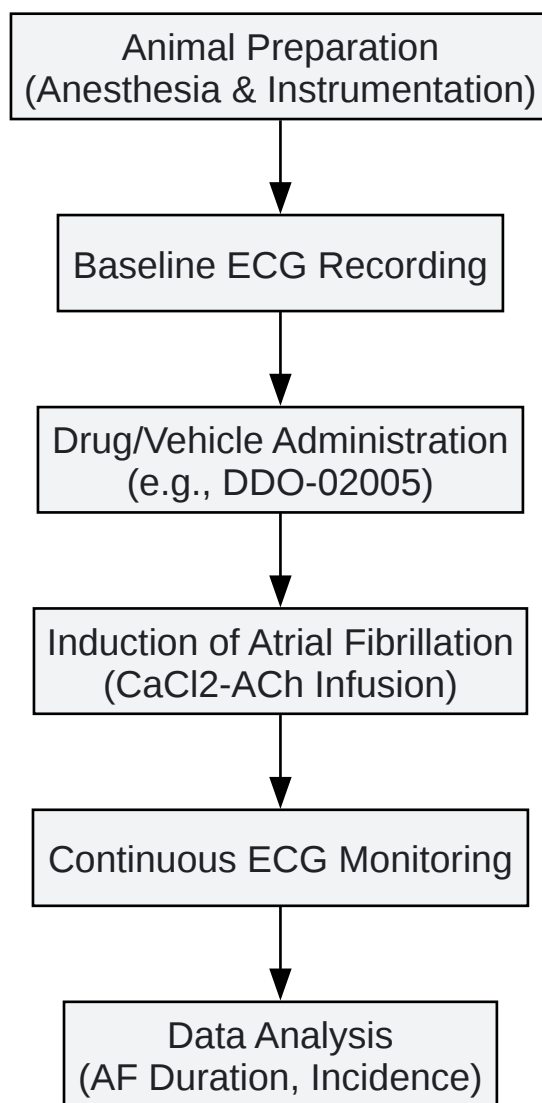
Signaling Pathway of Atrial Action Potential and Kv1.5 Inhibition



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Caption: Role of Kv1.5 in the atrial action potential and its inhibition by DDO-02005.

Experimental Workflow for In Vivo Anti-Arrhythmia Studies



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Caption: General workflow for evaluating the anti-arrhythmic efficacy of DDO-02005 in vivo.

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